molecular formula C13H10N2O B13585934 5-(Naphthalen-2-yl)-1,2-oxazol-3-amine

5-(Naphthalen-2-yl)-1,2-oxazol-3-amine

Cat. No.: B13585934
M. Wt: 210.23 g/mol
InChI Key: NAYSSSDZGULHNJ-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-1,2-oxazol-3-amine is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The naphthalene moiety in this compound adds to its structural complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylamine with glyoxylic acid, followed by cyclization with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-2-yl)-1,2-oxazol-3-amine is unique due to its oxazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science, offering distinct advantages over other naphthalene derivatives.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-naphthalen-2-yl-1,2-oxazol-3-amine

InChI

InChI=1S/C13H10N2O/c14-13-8-12(16-15-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15)

InChI Key

NAYSSSDZGULHNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)N

Origin of Product

United States

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